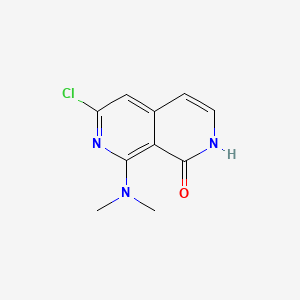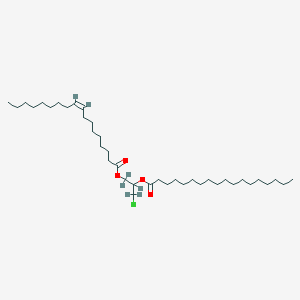
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol is an organic compound that belongs to the class of alcohols This compound features a pyridine ring substituted with a methoxymethoxy group and a methyl group, along with a propan-2-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-hydroxypyridine with methoxymethyl chloride in the presence of a base to form 2-methyl-5-(methoxymethoxy)pyridine. This intermediate is then subjected to a Grignard reaction with isopropylmagnesium bromide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: 2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-one.
Reduction: 2-(5-(Methoxymethoxy)-2-methylpiperidin-4-yl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxymethoxy group may enhance its binding affinity and selectivity for certain targets, while the propan-2-ol moiety can influence its solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-(5-Hydroxy-2-methylpyridin-4-yl)propan-2-ol: Lacks the methoxymethoxy group, which may affect its reactivity and binding properties.
2-(5-Methoxy-2-methylpyridin-4-yl)propan-2-ol: Contains a methoxy group instead of a methoxymethoxy group, leading to different chemical and biological properties.
Uniqueness
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may enhance its potential for specific applications in research and industry.
特性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
2-[5-(methoxymethoxy)-2-methylpyridin-4-yl]propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-8-5-9(11(2,3)13)10(6-12-8)15-7-14-4/h5-6,13H,7H2,1-4H3 |
InChIキー |
MOXLMIVLPQIZKW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=N1)OCOC)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


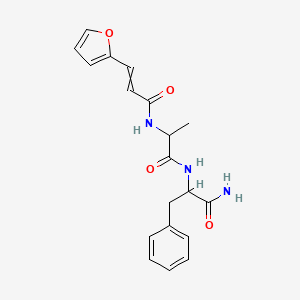
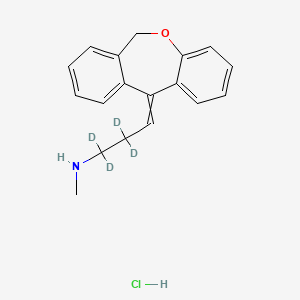
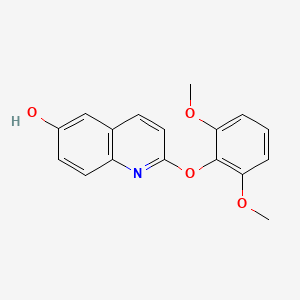
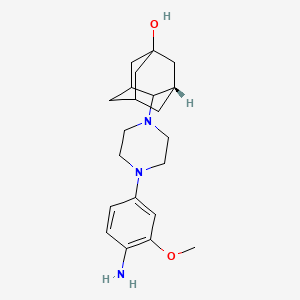
![(aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol](/img/structure/B13847031.png)
![(2R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13847037.png)
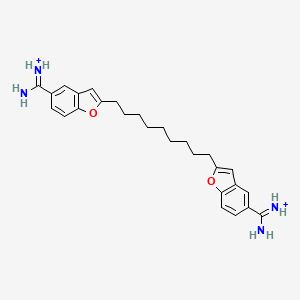
![2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13847051.png)
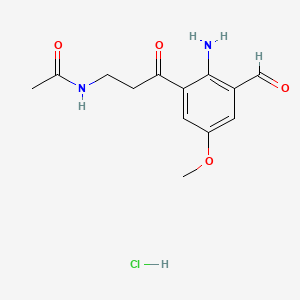
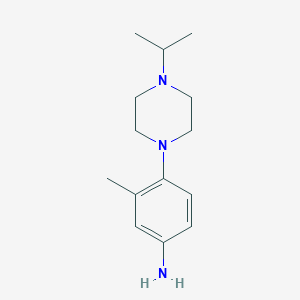
![2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid](/img/structure/B13847088.png)
